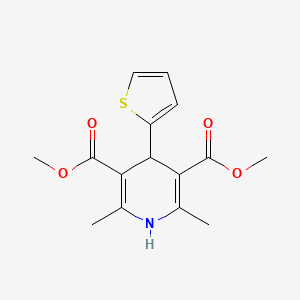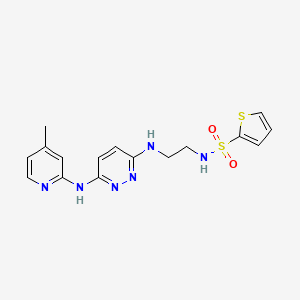![molecular formula C17H20N4O3 B2846716 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034208-17-6](/img/structure/B2846716.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a dioxole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals. Dioxole is a heterocyclic compound composed of two oxygen atoms and three carbon atoms forming a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The dioxole ring could be formed through a ring-closing etherification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and dioxole rings are aromatic and planar, while the piperidine ring is not aromatic and has a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could undergo electrophilic substitution at the 3-position, while the piperidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .Applications De Recherche Scientifique
Molecular Interaction and Structure-Activity Relationships
Studies have revealed the molecular interactions of similar compounds with cannabinoid receptors, providing insights into the conformational analysis and structure-activity relationships. For example, research on the antagonist SR141716, a compound with structural similarities, has shown its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. This research utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to understand the conformations and interactions with the receptor, offering a foundation for developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Pharmacokinetic Characterization
Another area of application involves the synthesis, pharmacokinetic characterization, and evaluation of compounds for their effects on breast tumor metastasis. Virtual screening efforts targeting specific receptors have led to the identification of compounds with potential therapeutic effects against breast cancer, showcasing the compound's ability to block angiogenesis and inhibit cell growth (Wang et al., 2011).
Antituberculosis Activity
Further research has demonstrated the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues, showcasing their inhibitory effects against Mycobacterium tuberculosis. These studies contribute to the understanding of new compounds' potential as antituberculosis agents, highlighting their activity in vitro assays and providing a direction for developing novel therapeutics against tuberculosis (Jeankumar et al., 2013).
Anti-inflammatory and Analgesic Agents
Additionally, research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been conducted. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents for inflammatory conditions (Abu‐Hashem et al., 2020).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their antiavian influenza virus activity. This research signifies the potential of these compounds in treating viral infections, especially against the H5N1 subtype, by exhibiting significant antiviral activities in vitro (Hebishy et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-8-16(20-19-11)21-6-4-13(5-7-21)18-17(22)12-2-3-14-15(9-12)24-10-23-14/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBUWHHTLJZDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)
![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)



![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)


![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)
![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)

